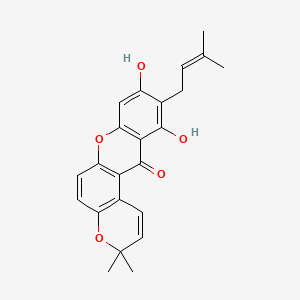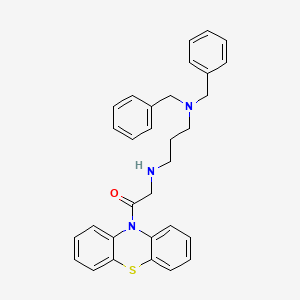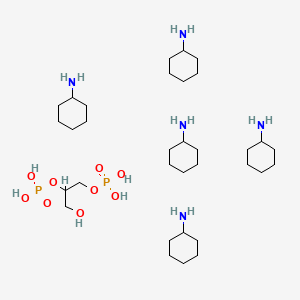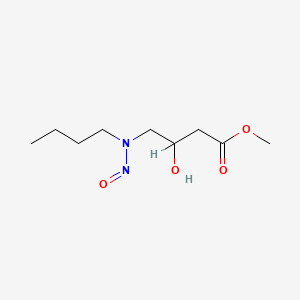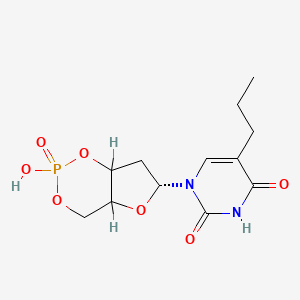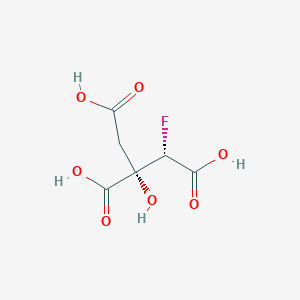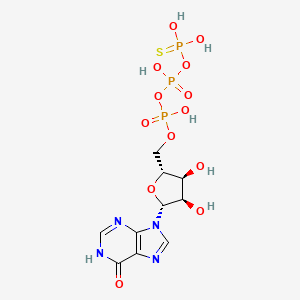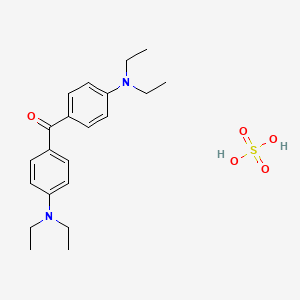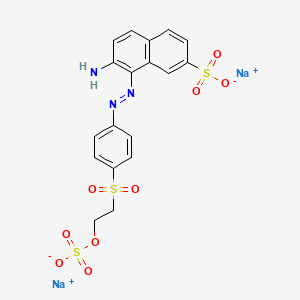
7-Amino-8-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-8-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt is an organic compound known for its vibrant color and extensive use in the dye industry. This compound is a type of azo dye, characterized by the presence of an azo group (-N=N-) which links two aromatic rings. It is commonly used in textile dyeing and printing due to its excellent water solubility and strong binding affinity to fabrics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-8-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt typically involves the diazotization of an aromatic amine followed by coupling with a naphthalene derivative. The process begins with the diazotization of 4-((2-(sulphooxy)ethyl)sulphonyl)aniline using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 7-amino-8-hydroxy-naphthalene-2-sulphonic acid under alkaline conditions to form the desired azo compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the temperature and pH levels, which are crucial for the stability of the diazonium intermediate and the efficiency of the coupling reaction .
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups, leading to the formation of quinone derivatives.
Reduction: The azo group (-N=N-) can be reduced to form corresponding amines, which can further participate in various chemical reactions.
Substitution: The sulphooxy and sulphonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic medium are typically used.
Substitution: Reagents like sodium hydroxide and various alkylating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding aromatic amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
7-Amino-8-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in histological staining to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.
Mechanism of Action
The compound exerts its effects primarily through its ability to form strong ionic and hydrogen bonds with various substrates. The azo group (-N=N-) plays a crucial role in the binding process, allowing the compound to attach firmly to fabrics and other materials. In biological systems, the sulphooxy and sulphonyl groups enhance the compound’s solubility and facilitate its interaction with cellular components .
Comparison with Similar Compounds
Similar Compounds
- Disodium 6-acetamido-4-hydroxy-3-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonate
- Disodium 4-amino-5-hydroxy-3-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonate
Uniqueness
Compared to similar compounds, 7-Amino-8-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt stands out due to its superior water solubility and strong binding affinity to a wide range of substrates. These properties make it particularly valuable in applications where consistent and vibrant coloration is required .
Properties
CAS No. |
94158-90-4 |
|---|---|
Molecular Formula |
C18H15N3Na2O9S3 |
Molecular Weight |
559.5 g/mol |
IUPAC Name |
disodium;7-amino-8-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C18H17N3O9S3.2Na/c19-17-8-2-12-1-5-15(32(24,25)26)11-16(12)18(17)21-20-13-3-6-14(7-4-13)31(22,23)10-9-30-33(27,28)29;;/h1-8,11H,9-10,19H2,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 |
InChI Key |
XTFLBKFLGRTWSC-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2N=NC3=CC=C(C=C3)S(=O)(=O)CCOS(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


